molecular formula C16H17N5O2S B11248947 N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11248947
M. Wt: 343.4 g/mol
InChI Key: SREUXMDOAIYLNY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine with cyclopentylamine and chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins essential for the survival of pathogenic microorganisms, thereby exerting its antimicrobial effects. Molecular docking studies have shown that the compound can form stable interactions with target proteins, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclopentyl-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H17N5O2S/c22-15(17-11-4-1-2-5-11)10-24-16-19-18-14-8-7-12(20-21(14)16)13-6-3-9-23-13/h3,6-9,11H,1-2,4-5,10H2,(H,17,22)

InChI Key

SREUXMDOAIYLNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4

Origin of Product

United States

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